molecular formula C8H8ClNO2 B13812935 Carbamic acid, (3-chloro-5-methylphenyl)-(9CI)

Carbamic acid, (3-chloro-5-methylphenyl)-(9CI)

Cat. No.: B13812935
M. Wt: 185.61 g/mol
InChI Key: INTBDWQTCGFBCQ-UHFFFAOYSA-N
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Description

Carbamic acid, (3-chloro-5-methylphenyl)-(9CI), is a chemical compound that features a carbamate group attached to a 3-chloro-5-methylphenyl moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-chloro-5-methylphenyl)-(9CI), typically involves the reaction of 3-chloro-5-methylphenyl isocyanate with an appropriate nucleophile. One common method is the reaction of 3-chloro-5-methylphenyl isocyanate with anhydrous pyridine . This reaction proceeds under mild conditions and results in the formation of the desired carbamate compound.

Industrial Production Methods

In industrial settings, the production of carbamic acid, (3-chloro-5-methylphenyl)-(9CI), may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-chloro-5-methylphenyl)-(9CI), undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, with reactions typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Carbamic acid, (3-chloro-5-methylphenyl)-(9CI), has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (3-chloro-5-methylphenyl)-(9CI), involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (3-chloro-5-methylphenyl)-(9CI), is unique due to its specific combination of a carbamate group with a 3-chloro-5-methylphenyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

(3-chloro-5-methylphenyl)carbamic acid

InChI

InChI=1S/C8H8ClNO2/c1-5-2-6(9)4-7(3-5)10-8(11)12/h2-4,10H,1H3,(H,11,12)

InChI Key

INTBDWQTCGFBCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)NC(=O)O

Origin of Product

United States

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